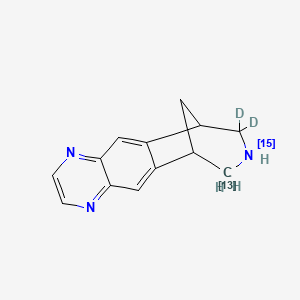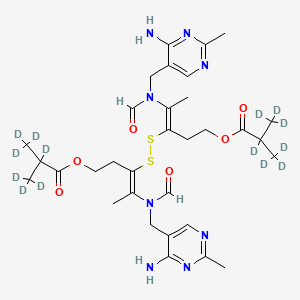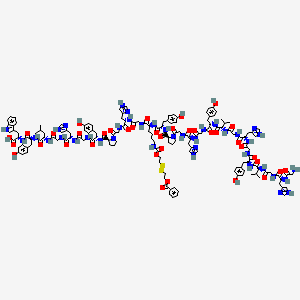
2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione: is an organic compound with the molecular formula C20H18N2O2 and a molecular weight of 318.37 g/mol . It is also known by its alternative name, 2,5-bis(2-methylanilino)-1,4-benzoquinone . This compound is characterized by its unique structure, which includes two methylanilino groups attached to a cyclohexa-2,5-diene-1,4-dione core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2-methylaniline with 1,4-benzoquinone under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C . The product is then purified through recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity . Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation , reduction , and substitution .
Common Reagents and Conditions:
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives , while reduction results in hydroquinone derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione is used as a building block for the synthesis of more complex organic molecules . It serves as a precursor in the preparation of various dyes and pigments .
Biology and Medicine: In biological and medical research, this compound is studied for its potential antioxidant and antimicrobial properties . It has shown promise in inhibiting the growth of certain bacterial strains and scavenging free radicals .
Industry: Industrially, this compound is utilized in the production of rubber additives and polymer stabilizers . Its ability to enhance the durability and stability of materials makes it valuable in manufacturing .
Mechanism of Action
The mechanism by which 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes . The compound’s antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . Additionally, its antimicrobial action is believed to result from the disruption of bacterial cell walls and inhibition of essential enzymes .
Comparison with Similar Compounds
- 2,5-Bis(2-methylanilino)-1,4-benzoquinone
- 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(o-toluidine amino)cyclohex-2,5-diene-1,4-dione
Uniqueness: Compared to similar compounds, 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and reactivity . The presence of methylanilino groups enhances its stability and solubility in organic solvents, making it more versatile for various applications .
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,5-bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H18N2O2/c1-13-7-3-5-9-15(13)21-17-11-20(24)18(12-19(17)23)22-16-10-6-4-8-14(16)2/h3-12,21-22H,1-2H3 |
InChI Key |
QJOYQAODZKIBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)

![(4S)-4-[[(2S,3S)-2-[3-[2-[2-[2-[2-[3-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12373471.png)


